3-[(chloroacetyl)amino]-N-ethylbenzamide
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Overview
Description
3-[(chloroacetyl)amino]-N-ethylbenzamide is an organic compound with the molecular formula C11H13ClN2O2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of benzamide, where the benzamide moiety is substituted with a chloroacetyl group and an ethyl group.
Mechanism of Action
Target of Action
The primary target of 3-[(chloroacetyl)amino]-N-ethylbenzamide It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
The specific mode of action of This compound Given its use in proteomics research , it is likely that it interacts with its targets by binding to them, thereby affecting their function.
Biochemical Pathways
The specific biochemical pathways affected by This compound As a compound used in proteomics research , it may influence various biochemical pathways by interacting with different proteins or enzymes.
Result of Action
The molecular and cellular effects of This compound Given its use in proteomics research , it can be inferred that it may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that acyl chlorides, such as the chloroacetyl group in this compound, can react with primary amines in a nucleophilic addition/elimination reaction . This suggests that 3-[(chloroacetyl)amino]-N-ethylbenzamide could potentially interact with proteins or other biomolecules containing amine groups.
Molecular Mechanism
It is known that reactions at the benzylic position, such as the one in this compound, are important for synthesis problems .
Metabolic Pathways
It is known that acyl chlorides can participate in various reactions, including nucleophilic addition/elimination reactions .
Subcellular Localization
Protein localization predictors like WoLF PSORT can convert protein amino acid sequences into numerical localization features based on sorting signals, amino acid composition, and functional motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(chloroacetyl)amino]-N-ethylbenzamide typically involves the reaction of N-ethylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with efficient cooling systems to maintain the required temperature. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(chloroacetyl)amino]-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Corresponding amine and carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
3-[(chloroacetyl)amino]-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(chloroacetyl)amino]-N,N-dimethylbenzamide
- N-chloroacetyl-N-ethylbenzamide
- N-chloroacetyl-N-methylbenzamide
Uniqueness
3-[(chloroacetyl)amino]-N-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTGCJLPHZXKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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